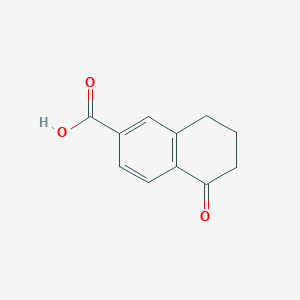

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQVJZPPZDEILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384770 | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-46-0 | |

| Record name | 5,6,7,8-Tetrahydro-5-oxo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS number

An In-depth Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 3470-46-0), a pivotal intermediate in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delineate a robust, field-tested synthetic pathway, and examine its documented applications as a structural scaffold in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering expert insights into the practical synthesis and application of this versatile tetralone derivative.

Core Compound Identification

This compound is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. This unique combination of a ketone and a carboxylic acid on a rigid, partially saturated naphthyl scaffold makes it a valuable and versatile building block for constructing more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 3470-46-0 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5,6,7,8-tetrahydro-5-oxo-2-naphthalenecarboxylic acid | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Strategic Synthesis and Mechanistic Rationale

While a direct, one-pot synthesis from simple precursors is not extensively documented, a highly logical and efficient two-stage synthetic strategy can be employed. This approach leverages the synthesis of a key precursor, 5,6,7,8-tetrahydro-2-naphthoic acid, followed by a regioselective benzylic oxidation.

Conceptual Synthesis Workflow

The overall strategy involves the functionalization of the stable tetralin core, followed by oxidation at the activated benzylic position to yield the target tetralone.

Caption: A two-stage synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established methodologies for the synthesis of the precursor and subsequent benzylic oxidation. Causality: The Friedel-Crafts acylation is chosen for its reliability in functionalizing aromatic rings, and the subsequent haloform reaction provides a direct route to the carboxylic acid from the acetyl group. The final oxidation step targets the benzylic C-H bonds, which are activated by the adjacent aromatic ring, making them susceptible to oxidation over other aliphatic C-H bonds.

Stage 1: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid (Precursor)

-

Friedel-Crafts Acylation of Tetralin:

-

Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen) equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM).

-

Addition: Cool the suspension to 0°C in an ice bath. Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30-60 minutes.

-

Reaction: Stir at 0°C for one hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-acetyl-5,6,7,8-tetrahydronaphthalene.

-

-

Haloform Reaction:

-

Setup: In a flask, dissolve the crude 2-acetyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like 1,4-dioxane or THF.

-

Reagent Preparation: In a separate beaker, prepare a sodium hypochlorite (NaOCl) solution by adding bleach to an aqueous solution of sodium hydroxide (NaOH, ~3-4 eq.).

-

Reaction: Add the NaOCl solution to the flask and stir the biphasic mixture vigorously at room temperature. The reaction can be gently warmed (e.g., to 40-50°C) to increase the rate. Monitor the disappearance of the starting material by TLC.

-

Workup: After completion, cool the mixture. Acidify the aqueous solution to a pH of 1-2 with concentrated HCl, which will precipitate the carboxylic acid. Extract the acidified mixture thoroughly with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 5,6,7,8-tetrahydro-2-naphthoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.

-

Stage 2: Benzylic Oxidation to the Target Compound

-

Rationale: The benzylic position (C5) on the precursor is activated and can be selectively oxidized to a ketone. Various reagents can accomplish this, including chromium-based oxidants or catalytic air oxidation.

-

Protocol (Illustrative using CrO₃):

-

Setup: Dissolve the purified 5,6,7,8-tetrahydro-2-naphthoic acid (1.0 eq.) in glacial acetic acid.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of chromium trioxide (CrO₃, ~2.0 eq.) in a mixture of acetic acid and water.

-

Monitoring: Allow the reaction to stir at room temperature while monitoring the progress via TLC.

-

Workup: Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: The final product, this compound, can be purified via column chromatography or recrystallization to yield the final product.

-

Applications in Drug Discovery and Development

The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for effective binding to biological targets. While specific applications for the title compound itself are often detailed within patent literature as a synthetic intermediate, the broader class of tetralone-based molecules has shown significant therapeutic potential.

Role as a Key Intermediate:

The primary utility of this compound is as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Patent literature reveals its use in the construction of novel compounds for various CNS disorders. For example, derivatives of the tetralone core are investigated as monoamine reuptake inhibitors for the treatment of depression, ADHD, and Parkinson's disease.[3]

Exemplary Application in CNS Drug Discovery:

The ketone at the 5-position and the carboxylic acid at the 2-position serve as versatile chemical handles for elaboration. For instance, the ketone can be converted into an amine via reductive amination to introduce a basic side chain, a common feature in many CNS-active drugs. The carboxylic acid can be converted to an amide, ester, or other functional groups to modulate properties like solubility, cell permeability, and target binding affinity.

A patent for novel spiro-imidazo compounds, potentially for CNS applications, utilizes the related 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile as a starting material, highlighting the utility of this functionalized tetralone core in building complex heterocyclic systems.[2]

Caption: Synthetic utility of the core scaffold.

Safety and Handling

Based on aggregated data, this compound should be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral: Toxic or harmful if swallowed (H301/H302).

-

Skin Corrosion/Irritation: May cause severe skin burns and eye damage or skin irritation (H314/H315).

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319).

-

Acute Toxicity, Dermal/Inhalation: Harmful in contact with skin or if inhaled (H312/H322).

Recommendations:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis, while multi-step, is achievable through well-understood organic transformations. The true value of this compound lies in its role as a versatile scaffold, providing medicinal chemists with a robust platform for the development of novel therapeutics, particularly in the area of central nervous system disorders. Its bifunctional nature allows for diverse chemical modifications, enabling the exploration of new chemical space in the pursuit of innovative drug candidates.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US20090192145A1 - Spiro-Imidazo Compounds.

-

CAS. (n.d.). CAS Patents. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US8053603B2 - Tetralone-based monoamine reuptake inhibitors.

- Google Patents. (n.d.). EP1073645A2 - Process for the preparation of tetralone imines for the preparation of active pharmaceutical compounds.

- Google Patents. (n.d.). US4410519A - Tetraline derivatives, their production and pharmaceutical compositions containing them.

-

PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.

-

American Chemical Society. (n.d.). What Every Chemist Should Know About Patents. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, ensuring a robust and verifiable confirmation of the molecular structure.

Foundational Understanding: The Molecule of Interest

This compound (CAS No: 3470-46-0) is a derivative of tetralone, a bicyclic aromatic ketone.[1] Its structure incorporates a tetralone core, which is a partially hydrogenated naphthalene ring system, with a carboxylic acid substituent on the aromatic ring. The molecular formula is C₁₁H₁₀O₃, and it has a molecular weight of 190.19 g/mol .[2][3] A precise structural confirmation is paramount for its application in research and development, as its chemical properties and biological activity are intrinsically linked to its atomic arrangement.

A logical first step in any structure elucidation is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose, providing a highly accurate mass measurement that can definitively establish the elemental composition.

Experimental Design: A Multi-faceted Analytical Approach

To unambiguously determine the structure of this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their collective data provides a self-validating system for the proposed structure. The primary techniques employed are:

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the connectivity of the atoms.

This multi-technique approach ensures the trustworthiness of the final structure by cross-validating the information obtained from each analysis.[4][5]

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce an abundant molecular ion with minimal fragmentation.[4]

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often advantageous, detecting the [M-H]⁻ ion.

Expected Data & Interpretation:

The HRMS analysis is expected to yield a molecular ion peak corresponding to the exact mass of the compound. For C₁₁H₁₀O₃, the calculated exact mass is 190.06299 Da.[2] Observing a peak at or very near this m/z value with high mass accuracy (typically < 5 ppm error) confirms the elemental formula.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Calculated Exact Mass | 190.06299 Da |

| Ionization Mode | ESI (Negative) |

| Observed Ion | [M-H]⁻ |

| Expected m/z | ~189.0557 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Protocol:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

The IR spectrum will reveal the presence of the key functional groups: a carboxylic acid and an α,β-unsaturated ketone.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding.[6] |

| C=O (Carboxylic Acid) | 1710-1680 | Strong absorption, conjugated with the aromatic ring.[7] |

| C=O (Aryl Ketone) | 1685-1666 | Strong absorption, conjugated with the aromatic ring.[8][9] |

| C=C (Aromatic) | ~1600, ~1475 | Medium to weak absorptions. |

| C-H (Aromatic) | >3000 | Sharp, weak to medium bands. |

| C-H (Aliphatic) | <3000 | Sharp, medium bands. |

| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption.[8] |

The presence of these characteristic absorption bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[5]

¹H NMR Spectroscopy: Probing the Proton Environment

Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Analysis: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Data & Interpretation:

The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts, integration values (number of protons), and splitting patterns (coupling) are key to assigning the protons to their specific locations in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm). The substitution pattern on the aromatic ring will dictate the splitting patterns. For a 1,2,4-trisubstituted benzene ring, we expect to see a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet).

-

Aliphatic Protons: Signals in the aliphatic region (2.0-3.5 ppm). The protons on the saturated ring will likely appear as multiplets due to coupling with neighboring protons. The protons adjacent to the carbonyl group (C6) and the aromatic ring (C8) will be the most deshielded.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | >10 | broad s | 1H |

| Aromatic H | 7.5 - 8.2 | m | 3H |

| -CH₂- (C8) | ~3.0 | t | 2H |

| -CH₂- (C6) | ~2.6 | t | 2H |

| -CH₂- (C7) | ~2.1 | m | 2H |

Note: The exact chemical shifts and multiplicities are predictions and may vary slightly based on the solvent and other experimental conditions. Analysis of coupling constants would further confirm the assignments.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Analysis: A proton-decoupled ¹³C NMR spectrum is acquired. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected Data & Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

-

Carbonyl Carbons (C=O): Two signals in the downfield region (>165 ppm). The carboxylic acid carbonyl will be around 167 ppm, and the ketone carbonyl will be further downfield, around 197 ppm.

-

Aromatic Carbons: Signals in the range of 120-150 ppm. Carbons attached to substituents will have different chemical shifts than those bonded only to hydrogen.

-

Aliphatic Carbons: Signals in the upfield region (20-40 ppm). The carbon adjacent to the ketone (C6) and the aromatic ring (C8) will be deshielded compared to the other aliphatic carbon (C7).

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O (Ketone) | ~197 |

| C=O (Carboxylic Acid) | ~167 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic CH | 125 - 135 |

| -CH₂- (C8) | ~39 |

| -CH₂- (C6) | ~30 |

| -CH₂- (C7) | ~23 |

Note: Predicted chemical shifts are based on typical values for similar structures.[10][11]

Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate the data from all analytical techniques. The HRMS confirms the elemental formula. The IR spectrum identifies the key functional groups. The ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms. The consistency across all datasets provides a high degree of confidence in the assigned structure of this compound.

Visualization of the Elucidation Workflow

Caption: Chemical structure of this compound.

References

-

Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

-

Kwiecień, A., & Szultka-Młyńska, M. (2020). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 41(3), 396-421. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Nguyen, T. A., & Tantillo, D. J. (2018). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Natural Product Reports, 35(10), 1026-1051. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 1-Tetralone. National Center for Biotechnology Information. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-580. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

-

Gunasegaran, S., & Priya, M. (2018). Study of the composition of carboxylic compounds using ir spectroscopy. International Journal of Advanced Research and Development, 3(1), 1054-1059. [Link]

Sources

- 1. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1-Tetralone(529-34-0) 13C NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages data from the structurally related compound α-tetralone and established principles of spectroscopic interpretation to provide a robust predictive analysis. Furthermore, detailed, field-proven protocols for acquiring such spectroscopic data are presented to ensure self-validating experimental workflows.

Introduction

This compound (CAS No: 3470-46-0) belongs to the tetralone class of bicyclic aromatic ketones.[1] Its structure, featuring a tetralone core with a carboxylic acid substituent on the aromatic ring, makes it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic pathway. This guide serves to fill the current gap in available experimental data by providing a detailed, predictive analysis of its spectroscopic signature.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₀O₃

-

Molecular Weight: 190.19 g/mol [1]

-

Melting Point: 215-222 °C (decomposes)

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of α-tetralone and the established effects of a carboxylic acid substituent on an aromatic ring.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Integration | Rationale for Prediction |

| H-1, H-3, H-4 | ~7.5 - 8.2 | m | 3H | Aromatic protons deshielded by the ketone and carboxylic acid groups. |

| H-8 | ~2.9 - 3.1 | t | 2H | Aliphatic protons α to the aromatic ring. |

| H-6 | ~2.6 - 2.8 | t | 2H | Aliphatic protons α to the carbonyl group. |

| H-7 | ~2.1 - 2.3 | p | 2H | Aliphatic protons β to both the aromatic ring and the carbonyl group. |

| -COOH | ~10 - 13 | br s | 1H | Acidic proton of the carboxylic acid, often broad and exchangeable with D₂O.[2][3] |

Predicted in a standard NMR solvent such as DMSO-d₆.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl and carboxyl carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Predicted Chemical Shift (δ) | Rationale for Prediction |

| C=O (Ketone) | ~195 - 200 | Carbonyl carbon of the tetralone ring. |

| C=O (Carboxylic Acid) | ~165 - 175 | Carboxyl carbon. |

| Aromatic C-H | ~125 - 135 | Aromatic carbons bearing a proton. |

| Aromatic C-q | ~130 - 150 | Quaternary aromatic carbons. |

| Aliphatic CH₂ | ~20 - 40 | Aliphatic carbons of the tetralin ring. |

Predicted in a standard NMR solvent such as DMSO-d₆.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the hydroxyl group of the carboxylic acid.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Frequency (ν) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching vibration, characteristic broadness due to hydrogen bonding.[4] |

| C=O (Ketone) | ~1680 | Strong | Stretching vibration of the conjugated ketone. |

| C=O (Carboxylic Acid) | ~1710 | Strong | Stretching vibration of the carboxylic acid carbonyl. |

| C=C (Aromatic) | ~1600, ~1475 | Medium | Aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid) | ~1200 - 1300 | Strong | C-O stretching vibration. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 191.06 | Positive |

| [M-H]⁻ | 189.05 | Negative |

| [M+Na]⁺ | 213.04 | Positive |

Spectroscopic Interpretation and Rationale

The predictive data presented above is a synthesis of foundational spectroscopic principles and comparative analysis with the well-characterized molecule, α-tetralone.

Analysis of the ¹H NMR Spectrum

The aromatic region is anticipated to be complex due to the substitution pattern. The proton ortho to the carboxylic acid is expected to be the most deshielded. The aliphatic region should present as three distinct signals, likely triplets or a pentet, corresponding to the three methylene groups of the tetralone ring. The signal for the carboxylic acid proton is expected to be a broad singlet far downfield, a characteristic feature of carboxylic acids.[2][3]

Analysis of the ¹³C NMR Spectrum

The presence of two carbonyl carbons will be a key feature of the ¹³C NMR spectrum, with the ketonic carbonyl appearing at a lower field than the carboxylic acid carbonyl. The aromatic region will show signals for both protonated and quaternary carbons. The aliphatic carbons will resonate in the upfield region of the spectrum.

Analysis of the IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[4] This broadness is a result of strong intermolecular hydrogen bonding. Two distinct, strong carbonyl peaks are expected: one for the conjugated ketone and another for the carboxylic acid.

Analysis of the Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to readily protonate to give the [M+H]⁺ ion as the base peak. Adducts with sodium, [M+Na]⁺, are also commonly observed. In negative ion mode, deprotonation of the acidic carboxylic acid proton will lead to a strong signal for the [M-H]⁻ ion.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KBr by grinding for several minutes until a homogeneous mixture is obtained.[6]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the accurate mass of the molecule and confirm its molecular formula.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

-

Instrument Parameters:

-

Ionization Mode: ESI (positive and negative modes).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.[8]

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of significant interest in pharmaceutical research. By leveraging comparative data and fundamental principles, this document offers a solid foundation for the identification and characterization of this molecule. The provided experimental protocols are designed to be robust and self-validating, ensuring that researchers can confidently acquire high-quality data. As experimental spectra for this compound become publicly available, this guide can serve as a valuable reference for comparison and validation.

References

- Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

(n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from [Link]

-

LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

(n.d.). Electrospray Ionization (ESI). Retrieved from [Link]

-

NIST. (n.d.). 5-Hydroxy-1-tetralone. Retrieved from [Link]

-

Chegg. (2018). Solved Hi! I have following 1H NMR spectrum of alpha. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-alpha-tetralone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ACS Publications. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

Sources

- 1. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR用溶媒 [sigmaaldrich.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

A-Tetralone Carboxylic Acids: A Technical Guide to Their Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetralone carboxylic acids represent a vital class of bicyclic organic compounds, serving as foundational scaffolds in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2][3] Their unique structural amalgamation of a tetralone core and a carboxylic acid moiety imparts a specific set of physical properties that are critical to their reactivity, formulation, and biological function. This technical guide provides an in-depth exploration of the core physical properties of tetralone carboxylic acids, including their thermal behavior, solubility, and spectroscopic signatures. It further outlines standardized experimental protocols for their characterization and discusses the causal relationship between these physical properties and their applications, particularly in the field of drug development.

Introduction: The Significance of the Tetralone Carboxylic Acid Scaffold

The tetralone scaffold, a benzo-fused cyclohexanone, is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its conformational rigidity and the versatile synthetic handles it offers for chemical modification. The incorporation of a carboxylic acid group further enhances its utility, introducing a site for strong intermolecular interactions, such as hydrogen bonding, and providing a handle for forming salts or esters to modulate properties like solubility.

These compounds are not merely synthetic curiosities; they are key intermediates in the creation of therapeutics targeting a range of conditions, including depression, cancer, Alzheimer's disease, and microbial infections.[1][2][3] For instance, derivatives of the tetralone core are essential in synthesizing drugs like Sertraline, a widely used antidepressant, and various enzyme inhibitors.[1][4][5] A thorough understanding of their physical properties is therefore not just an academic exercise but a prerequisite for efficient process development, quality control, and the rational design of new drug candidates.

Synthesis and Chemical Structure

Tetralone carboxylic acids are typically synthesized through intramolecular Friedel-Crafts acylation of corresponding phenylalkanoic acids.[6] This classic reaction involves the cyclization of the alkanoic acid chain onto the aromatic ring, catalyzed by a strong acid such as polyphosphoric acid.[6] Variations in this method, including the use of different catalysts or starting materials like γ-butyrolactone, allow for the synthesis of a diverse library of substituted tetralone derivatives.[6][7]

The general structure consists of a dihydronaphthalenone core with a carboxylic acid group appended, typically at one of the aliphatic or aromatic positions. The position of the carbonyl group (α- or β-tetralone) and the location and nature of the carboxylic acid and other substituents profoundly influence the molecule's physical and chemical properties.

Core Physical Properties

The interplay between the rigid, relatively nonpolar tetralone framework and the polar, hydrogen-bonding carboxylic acid group governs the physical behavior of these molecules.

Melting and Boiling Points

Carboxylic acids, in general, exhibit high boiling points due to their ability to form stable hydrogen-bonded dimers.[8][9] This holds true for tetralone carboxylic acids. The melting point is influenced by the crystal lattice energy, which is dependent on molecular symmetry and the efficiency of intermolecular packing. Substituents on the ring system can either increase or decrease the melting point depending on their effect on these factors.

Table 1: Physical Properties of Representative Tetralone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| α-Tetralone (1-Tetralone) | 529-34-0 | C₁₀H₁₀O | 146.19 | 2 - 8 | 113-116 / 6 mmHg |

| β-Tetralone (2-Tetralone) | 530-93-8 | C₁₀H₁₀O | 146.19 | 18 | 131 / 11 mmHg |

| 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 3123-46-4 | C₁₁H₁₀O₃ | 190.19 | Data not available | Data not available |

| 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 6566-40-1 | C₁₁H₁₀O₃ | 190.19 | Data not available | Data not available |

Solubility

The solubility of tetralone carboxylic acids is a tale of two parts: the largely nonpolar tetralone core and the highly polar carboxylic acid group.

-

Aqueous Solubility : Low molecular weight carboxylic acids are often miscible with water.[8][9] However, the bulky, hydrophobic tetralone structure significantly reduces water solubility. The solubility of these compounds in aqueous media is generally low but can be dramatically increased by deprotonating the carboxylic acid with a base to form a more soluble carboxylate salt. This property is fundamental in drug formulation.

-

Organic Solubility : As a general rule, "like dissolves like." Tetralone carboxylic acids are typically soluble in a range of organic solvents, particularly polar organic solvents like alcohols, ethers, and chlorinated solvents.[16] A study on 4-(3,4-dichlorophenyl)-1-tetralone, a key intermediate for sertraline, measured its solubility in various organic solvents, including methanol, ethanol, acetone, and toluene, highlighting the importance of solvent selection during synthesis and purification processes.[17]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quality control of tetralone carboxylic acids.

The IR spectrum of a tetralone carboxylic acid provides clear, diagnostic peaks for its key functional groups.

-

O–H Stretch : A very broad, strong absorption band is observed in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[18][19][20][21]

-

C=O Stretch : Two distinct carbonyl absorptions are expected. The ketone C=O stretch of the tetralone ring typically appears around 1685 cm⁻¹ (for an aryl ketone). The carboxylic acid C=O stretch appears as a strong band between 1710 and 1760 cm⁻¹.[18][20] Conjugation with the aromatic ring can lower these frequencies.[18]

-

C–O Stretch : A medium intensity peak for the C-O single bond of the carboxylic acid is found between 1210-1320 cm⁻¹.[19][22]

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure.

-

¹H NMR :

-

Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[18][22][23] Its chemical shift is dependent on concentration and solvent.[18][23]

-

Aromatic Protons : Protons on the benzene ring typically resonate in the 7.0-8.5 ppm region. The proton adjacent to the carbonyl group is often the most deshielded.

-

Aliphatic Protons : The methylene (-CH₂-) protons of the cyclohexanone ring appear in the 2.0-3.0 ppm range.[24] Protons on the carbon alpha to the ketone carbonyl are typically found around 2.5 ppm.

-

-

¹³C NMR :

-

Carbonyl Carbons (C=O) : The ketone and carboxylic acid carbonyl carbons are significantly deshielded, appearing in the 165-185 ppm (acid) and >190 ppm (ketone) regions.[18][20][23]

-

Aromatic Carbons : These appear in their typical region of 120-150 ppm.

-

Aliphatic Carbons : The sp³ hybridized carbons of the saturated ring resonate upfield, generally between 20-50 ppm.

-

Experimental Protocols for Characterization

Ensuring the identity and purity of a synthesized tetralone carboxylic acid is paramount. The following outlines a logical workflow and key experimental protocols.

General Characterization Workflow

This diagram illustrates a standard workflow for the characterization of a newly synthesized tetralone carboxylic acid, ensuring a self-validating system of analysis.

Caption: Standard workflow for synthesis and characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to a literature value suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent. Finely powder a small amount of the sample.

-

Capillary Loading: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube, tapping gently to ensure dense packing.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol: NMR Sample Preparation and Analysis

Causality: NMR provides unequivocal structural information. The choice of solvent is critical; it must dissolve the analyte without having signals that obscure important regions of the spectrum. Deuterated solvents are used to avoid a large interfering solvent signal.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative.

-

Sample Preparation: Weigh approximately 5-10 mg of the tetralone carboxylic acid and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point for the chemical shifts.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT can be run to determine the types of carbons (CH, CH₂, CH₃).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling patterns to deduce connectivity.

Bridging Physical Properties to Drug Development

The physical properties of tetralone carboxylic acids are not abstract values; they are critical determinants of a molecule's potential as a therapeutic agent.

Caption: Link between physical properties and drug development.

-

Solubility and Bioavailability: A drug must dissolve to be absorbed by the body. The inherently low aqueous solubility of the tetralone core can be a challenge. However, the carboxylic acid group provides a crucial advantage: it can be converted into a highly soluble salt (e.g., sodium or potassium carboxylate). This strategy is widely used to formulate poorly soluble acidic drugs for oral or intravenous administration.

-

Melting Point, Stability, and Formulation: A high melting point is often associated with greater molecular stability in the solid state. The crystalline form (polymorphism) of a drug, which is related to its melting point, can affect its dissolution rate, stability, and manufacturability. Characterizing and controlling the solid-state properties are essential for consistent product performance.

-

Spectroscopy and Quality Control: The unique spectroscopic fingerprints (IR, NMR) of each tetralone carboxylic acid are vital for quality control in pharmaceutical manufacturing. These analytical methods are used to confirm the identity of raw materials, intermediates, and the final active pharmaceutical ingredient (API), ensuring that the correct molecule has been produced and is free from significant impurities.

Conclusion

Tetralone carboxylic acids are a cornerstone of modern synthetic and medicinal chemistry. Their physical properties—a direct consequence of their hybrid structure—are intricately linked to their chemical reactivity, biological activity, and suitability for pharmaceutical development. A comprehensive characterization of their thermal, solubility, and spectroscopic properties is therefore a critical activity for any researcher in the field. By understanding and manipulating these properties, scientists can more effectively design, synthesize, and formulate the next generation of innovative therapeutics.

References

- Vertex AI Search. (n.d.).

- Gauni, Y., et al. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications.

- BenchChem. (2025). Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers. BenchChem.

- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238.

- Wikipedia. (n.d.). 1-Tetralone. Wikipedia.

- ChemicalBook. (2025). 1-Tetralone. ChemicalBook.

- Solubility of Things. (n.d.). 1-Tetralone. Solubility of Things.

- Sigma-Aldrich. (n.d.). a-Tetralone. Sigma-Aldrich.

- Organic Chemistry Portal. (n.d.). Tetralone synthesis. Organic Chemistry Portal.

- Henneveld, J. S., et al. (n.d.). Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. Semantic Scholar.

- ChemBK. (2024). 2-Tetralone. ChemBK.

- Guidechem. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Guidechem.

- PubChem. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. PubChem.

- PubChem. (n.d.). 1-Tetralone. PubChem.

- Li, Q-S., Li, Z., & Wang, S. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.

- UCLA. (n.d.). IR: carboxylic acids. UCLA.

- Chemistry LibreTexts. (2022). 21.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 7. Tetralone synthesis [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. 1-Tetralone | 529-34-0 [chemicalbook.com]

- 11. α-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. Page loading... [guidechem.com]

- 14. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 24. chem.libretexts.org [chem.libretexts.org]

The 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Scaffold: A Privileged Substructure with Diverse Biological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid core, a semi-rigid cyclic ketone, represents a compelling and underexplored scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen bond acceptor, a lipophilic tetralin framework, and a carboxylic acid moiety capable of diverse derivatization, position it as a versatile starting point for the design of novel therapeutic agents. While direct biological data on derivatives of this specific oxo-acid are nascent in publicly accessible literature, a comprehensive analysis of structurally analogous compounds, particularly those based on the tetralin and 5-oxo-hexahydroquinoline frameworks, reveals significant potential across multiple therapeutic areas. This guide synthesizes the available preclinical data on these related series to forecast the probable biological activities of this compound derivatives, with a primary focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents. We will delve into the mechanistic rationale for these activities, provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, and present a forward-looking perspective on the therapeutic promise of this intriguing class of molecules.

Introduction: The Rationale for Investigating this compound Derivatives

The tetralin and naphthalene carboxylic acid scaffolds are considered privileged structures in the realm of medicinal chemistry, giving rise to a multitude of compounds with significant biological activities.[1] The introduction of a ketone at the 5-position of the tetrahydronaphthalene ring, yielding the 5-oxo-tetralin (or α-tetralone) moiety, introduces a crucial pharmacophoric element. This carbonyl group can act as a hydrogen bond acceptor, potentially altering the binding affinity and selectivity of the molecule for various biological targets. Furthermore, the rigidified ring system, compared to more flexible aliphatic chains, can reduce the entropic penalty upon binding to a receptor or enzyme active site, thereby enhancing potency.

This guide will explore the latent biological potential of derivatives of this compound by examining the established activities of its closest structural relatives. The primary areas of focus will be:

-

Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase-2 (COX-2).

-

Anticancer Activity: With a focus on the disruption of microtubule dynamics.

-

Antimicrobial and Antioxidant Potential: Leveraging the inherent properties of the naphthalene-like core.

For each area, we will present the mechanistic underpinnings, relevant quantitative data from analogous compounds, and detailed experimental protocols to empower researchers to synthesize and screen their own novel derivatives.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

Chronic inflammation is a key pathological driver of numerous diseases. A major pathway in inflammation is mediated by the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[1][2] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation, making it a prime target for anti-inflammatory drugs with a reduced side-effect profile.

Mechanistic Insights from Structurally Related COX-2 Inhibitors

While direct COX-2 inhibition data for this compound derivatives is not yet available, compelling evidence from structurally related 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives strongly suggests this as a promising avenue of investigation. These regioisomeric compounds, which share the α-tetralone-like core, have been designed and evaluated as potent and selective COX-2 inhibitors.

One particularly potent compound from this class, 7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one , demonstrated a COX-2 IC50 of 0.17 µM with a selectivity index of 97.6, comparable to the well-established COX-2 inhibitor, celecoxib.[3] Molecular modeling studies revealed that the para-methylsulfonyl (SO2Me) substituent on the C-4 phenyl ring inserts into the secondary binding pocket of the COX-2 active site, a key interaction for selectivity over COX-1.[3]

This provides a strong rationale for designing this compound derivatives that incorporate a similar diaryl substitution pattern with a COX-2 pharmacophore like a methylsulfonyl or sulfonamide group.

Quantitative Data for Analogous COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of a promising 5-oxo-hexahydroquinoline derivative compared to celecoxib.[3] This data serves as a benchmark for the potential potency of novel derivatives based on the 5-oxo-tetralin scaffold.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 9c * | 16.6 | 0.17 | 97.6 |

| Celecoxib | 20.25 | 0.05 | 405 |

*7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one

Experimental Protocols

This protocol describes a general method for the synthesis of the 5-oxo-hexahydroquinoline core, which can be adapted for the synthesis of various derivatives.

Workflow for Hantzsch Condensation

Caption: General workflow for the Hantzsch synthesis of 5-oxo-hexahydroquinoline derivatives.

Step-by-Step Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask, add 5,5-dimethylcyclohexane-1,3-dione (dimedone, 1 mmol) and an excess of ammonium acetate (3.3 mmol) to water (10 mL).

-

Enaminone Formation: Stir the reaction mixture at 100°C for approximately 35-40 minutes. This step forms the enaminone intermediate in situ.

-

Addition of Reagents: To the reaction mixture, add the desired aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

-

Cyclization: Continue stirring the mixture at 100°C for an additional 30 minutes to facilitate the cyclization and formation of the hexahydroquinoline ring system.

-

Work-up and Purification: After cooling, the product often precipitates from the aqueous solution. The solid can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

Caption: Workflow for determining the in vitro COX inhibitory activity of test compounds.

Step-by-Step Protocol:

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Inhibition Assay: Incubate the enzymes with the test compounds at various concentrations in a suitable buffer.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Product Measurement: After a defined incubation period, measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: Disruption of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[4][5] This makes them a clinically validated and highly successful target for anticancer drugs.[4][5] Agents that interfere with microtubule dynamics can arrest the cell cycle in mitosis, leading to apoptotic cell death.

Mechanistic Rationale for Microtubule Targeting

Derivatives of the 5,6,7,8-tetrahydronaphthalene scaffold have shown significant promise as microtubule targeting agents.[6] These compounds can interfere with the assembly and disassembly of microtubules, a critical process for cell division.[6] The mechanism of action can involve either stabilization or destabilization of the microtubule polymer. Stabilizing agents, like paclitaxel, promote polymerization and inhibit depolymerization, leading to the formation of non-functional microtubule bundles. Destabilizing agents, like vinca alkaloids, inhibit polymerization and can lead to the disassembly of existing microtubules.

Quantitative Data for Analogous Anticancer Agents

While specific data for 5-oxo derivatives is pending, studies on related tetralin-pyridine hybrids have demonstrated potent cytotoxic activity against human cancer cell lines.[7] For instance, certain derivatives have shown promising activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cells.[7] Additionally, thiazoline-tetralin derivatives have exhibited IC50 values in the micromolar range against MCF-7 and A549 (lung cancer) cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazoline-Tetralin Derivative 4b | MCF-7 | 69.2 | |

| Thiazoline-Tetralin Derivative 4d | MCF-7 | 71.8 | |

| Thiazoline-Tetralin Derivative 4f | A549 | Lower than Cisplatin |

This data suggests that the tetralin scaffold is a viable starting point for the development of novel anticancer agents. The introduction of the 5-oxo group could further enhance these activities by providing an additional point of interaction with the tubulin protein.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol:

-

Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), glycerol (10%), and the test compound at various concentrations.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The temperature shift from 4°C to 37°C initiates tubulin polymerization.

-

Turbidity Measurement: Immediately begin monitoring the absorbance at 340 nm in kinetic mode, taking readings every minute for 60 minutes. The increase in absorbance is proportional to the mass of microtubule polymer formed.

-

Data Analysis: Analyze the resulting polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

Antimicrobial and Antioxidant Activities

Derivatives of naphthoic acid and related structures have demonstrated promising antimicrobial and antioxidant properties.[1]

Antimicrobial Activity

The mechanism of antimicrobial action for naphthoic acid derivatives often involves the disruption of microbial cell membranes.[1] This broad-spectrum mechanism can be effective against a range of bacterial and fungal pathogens.

Antioxidant Activity

The antioxidant properties are attributed to the ability of the naphthalene-like core to scavenge free radicals.[1] The presence of the carboxylic acid and the potential for further derivatization with phenolic or other electron-rich moieties can enhance this activity.

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol). Prepare serial dilutions of the test compound.

-

Reaction: Add the DPPH working solution to each dilution of the test compound in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

IC50 Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

The this compound scaffold stands as a promising, yet largely untapped, resource for the discovery of novel therapeutic agents. By drawing parallels with structurally related compounds, a compelling case can be made for its potential in developing potent anti-inflammatory (COX-2 inhibitors), anticancer (microtubule targeting agents), and antimicrobial compounds. The presence of the 5-oxo group offers a key point for molecular interactions that may enhance potency and selectivity for various biological targets.

The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a robust starting point for researchers to explore this chemical space. Future work should focus on the synthesis of a diverse library of derivatives, systematically exploring the structure-activity relationships related to substitutions on both the aromatic ring and the carboxylic acid moiety. Elucidation of the precise molecular mechanisms of action and in vivo efficacy studies will be critical next steps in translating the potential of this scaffold into tangible therapeutic benefits.

References

- BenchChem. (n.d.). Bioactivity comparison between 5,6,7,8-Tetrahydro-2-naphthoic acid and related carboxylic acids.

- Itoh, K., Mochizuki, M., & Yamamoto, M. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18.

- Bates, D., & Eastman, A. (2017). Drugs That Target Dynamic Microtubules: A New Molecular Perspective. Pharmaceuticals, 10(2), 54.

- Kavallaris, M. (2010). Microtubule Dynamics as a Target in Oncology. Recent patents on anti-cancer drug discovery, 5(1), 1–11.

- Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386.

- Surh, Y. J. (2002). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical pharmacology, 64(5-6), 1089–1095.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.

- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.

- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature reviews. Drug discovery, 9(10), 790–803.

- Jordan, M. A., & Wilson, L. (2002). Suppression of Microtubule Dynamics in vitro by Anti-mitotic Drugs. Current medicinal chemistry. Anti-cancer agents, 2(1), 1–17.

- Sabitha, G., Reddy, G. S. K. K., & Reddy, C. S. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. Journal of the Serbian Chemical Society, 79(10), 1205-1215.

- Kočevar, M., & Polanc, S. (2003). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 8(1), 84-93.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Literature review of 5,6,7,8-Tetrahydro-2-naphthoic acid applications.

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

- Kumar, D., Kumar, N. M., & Shah, K. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 26(21), 5228–5233.

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

- Zarghi, A., et al. (2014). Design, synthesis and biological evaluation of 5-oxo-1,4,5,6,7,8 hexahydroquinoline derivatives as selective cyclooxygenase-2 inhibitors. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 22(1), 33.

- Hamza, E. K., et al. (2020). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 213-228.

-

ResearchGate. (n.d.). Synthesis of 7-Hydroxy-2,8-dimethyl-2-(4-nitrophenoxymethyl)-4-oxochroman. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Retrieved from [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

-

DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

- MDPI. (2020).

-

ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

-

Cosmo Bio. (n.d.). Microtubule stabilization/destabilization assay. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Analysis of microtubule polymerization dynamics in live cells. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]